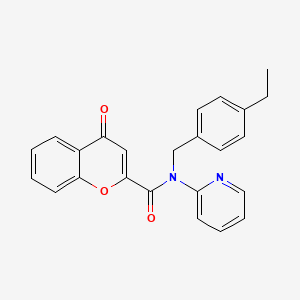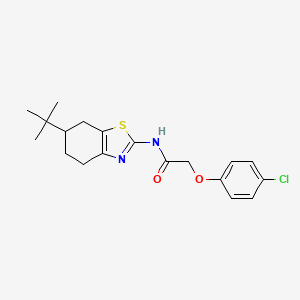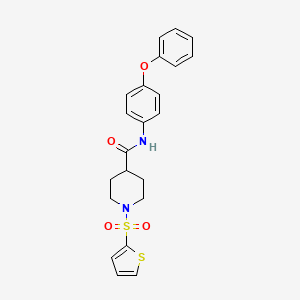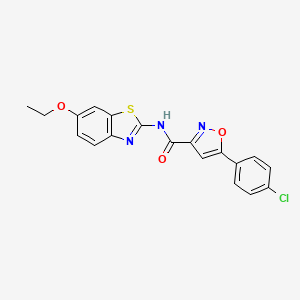![molecular formula C27H25N3O4S B11342645 5-(4-methoxyphenyl)-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11342645.png)
5-(4-methoxyphenyl)-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-METHOXYPHENYL)-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Preparation Methods
The synthesis of 5-(4-METHOXYPHENYL)-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclopentathiophene moiety: This step may involve the use of thiophene derivatives and cyclopentane intermediates.
Attachment of the methoxyphenyl and phenylethyl groups: These groups can be introduced through substitution reactions using suitable reagents and catalysts.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
5-(4-METHOXYPHENYL)-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups, altering the compound’s properties.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and temperature control to ensure desired outcomes.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Uses in material science for developing new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action for 5-(4-METHOXYPHENYL)-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar compounds include those with analogous structural features, such as:
5-(4-METHOXYPHENYL)-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1,2-OXAZOLE-3-CARBOXAMIDE derivatives: Variations in functional groups can lead to different chemical and biological properties.
Other oxazole-based compounds: These share the oxazole ring but differ in other substituents, affecting their reactivity and applications.
Cyclopentathiophene derivatives: Compounds with similar thiophene and cyclopentane structures but different functional groups.
The uniqueness of 5-(4-METHOXYPHENYL)-N-{3-[(2-PHENYLETHYL)CARBAMOYL]-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-1,2-OXAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H25N3O4S |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-N-[3-(2-phenylethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C27H25N3O4S/c1-33-19-12-10-18(11-13-19)22-16-21(30-34-22)25(31)29-27-24(20-8-5-9-23(20)35-27)26(32)28-15-14-17-6-3-2-4-7-17/h2-4,6-7,10-13,16H,5,8-9,14-15H2,1H3,(H,28,32)(H,29,31) |
InChI Key |
XWNWZVGRWNOBKC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11342566.png)

![ethyl 4-{[(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetyl]amino}benzoate](/img/structure/B11342576.png)

![N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-3-methylbutanamide](/img/structure/B11342590.png)
![2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B11342592.png)

![N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11342595.png)
![3-(3-chlorobenzyl)-1,7-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11342599.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B11342615.png)
![N-benzyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11342627.png)
![5-bromo-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11342632.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B11342635.png)
